2-Bromo-5-chloro-3-methylpyridine
Overview
Description
2-Bromo-5-chloro-3-methylpyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-chloro-3-methylpyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound is also used in the synthesis of p38α mitogen-activated protein kinase inhibitors , which are significant in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . In the synthesis of p38α mitogen-activated protein kinase inhibitors, the hydroxyl containing moieties at the imidazole C 2 -position may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the Suzuki–Miyaura cross-coupling reaction and the synthesis of p38α mitogen-activated protein kinase inhibitors . The compound’s role in these pathways leads to the formation of new carbon–carbon bonds and the inhibition of pro-inflammatory cytokines, respectively.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific application. In the context of Suzuki–Miyaura cross-coupling, the compound contributes to the formation of new carbon–carbon bonds . When used in the synthesis of p38α mitogen-activated protein kinase inhibitors, it can lead to the inhibition of pro-inflammatory cytokines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst . Similarly, the synthesis of p38α mitogen-activated protein kinase inhibitors may be affected by factors such as pH, temperature, and the presence of other reactants .
Biochemical Analysis
Biochemical Properties
It is known that halogenated pyridines can participate in various organic reactions, serving as intermediates in the synthesis of more complex molecules
Cellular Effects
It is known that halogenated pyridines can potentially influence cell function . The specific impact on cell signaling pathways, gene expression, and cellular metabolism would require further experimental investigation.
Molecular Mechanism
It is known that halogenated pyridines can participate in various chemical reactions, potentially leading to changes in gene expression, enzyme inhibition or activation . The specific binding interactions with biomolecules and the exact molecular mechanism of action would require further experimental investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-methylpyridine typically involves the bromination and chlorination of 3-methylpyridine. One common method includes the reaction of 3-methylpyridine with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of aryl or vinyl boronic acids.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Bromo-5-chloro-3-methylpyridine has several applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-5-chloropyridine
- 2-Bromo-6-methylpyridine
- 3-Bromo-2-chloro-5-methylpyridine
Comparison: 2-Bromo-5-chloro-3-methylpyridine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the methyl group at the 3-position can influence the compound’s electronic properties and steric hindrance, affecting its reactivity in chemical reactions .
Properties
IUPAC Name |
2-bromo-5-chloro-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHWMXAUPXFOHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505002 | |
Record name | 2-Bromo-5-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65550-77-8 | |
Record name | 2-Bromo-5-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20505002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-chloro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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